{4-Amino-6-[(4-methylpiperazinyl)methyl](1,3,5-triazin-2-yl)}phenylamine
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Overview
Description
{4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine typically involves the reaction of 4-chloro-6-(4-methylpiperazinyl)methylphenylamine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (70-80°C) to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential as a ligand in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and cellular processes .
Medicine
In medicine, {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine is investigated for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway in which the enzyme is involved. Similarly, it can interact with receptors on the cell surface, altering cellular signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 4-Methoxy-6-methyl-1,3,5-triazin-2-amine
- 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
Uniqueness
What sets {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine apart from similar compounds is the presence of the piperazine moiety, which enhances its ability to interact with biological targets. This structural feature provides the compound with unique pharmacological properties, making it a valuable candidate for drug development and other scientific applications .
Properties
IUPAC Name |
6-[(4-methylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-21-7-9-22(10-8-21)11-13-18-14(16)20-15(19-13)17-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZYSNHRWBYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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